molecular formula C23H18FN3O3S2 B2817226 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide CAS No. 851080-11-0

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2817226
CAS No.: 851080-11-0
M. Wt: 467.53
InChI Key: FDVXOHJZJWUTEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide features a benzamide core substituted with a 3,4-dihydroquinoline sulfonyl group and a 4-fluorobenzo[d]thiazol-2-yl moiety. This structure combines sulfonamide and benzothiazole pharmacophores, which are prevalent in medicinal chemistry for their roles in enzyme inhibition and receptor modulation. The 4-fluorobenzothiazole moiety may enhance metabolic stability and binding specificity, while the dihydroquinoline sulfonyl group contributes to electronic and steric effects critical for target interactions .

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O3S2/c24-18-7-3-9-20-21(18)25-23(31-20)26-22(28)16-10-12-17(13-11-16)32(29,30)27-14-4-6-15-5-1-2-8-19(15)27/h1-3,5,7-13H,4,6,14H2,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVXOHJZJWUTEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=C(C=CC=C5S4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes:

    Formation of 3,4-dihydroquinoline: This can be achieved through the reduction of quinoline using hydrogenation or other reducing agents.

    Sulfonylation: The 3,4-dihydroquinoline is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Coupling with 4-fluorobenzo[d]thiazole: The sulfonylated intermediate is coupled with 4-fluorobenzo[d]thiazole using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Formation of Benzamide: Finally, the benzamide moiety is introduced through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound may be used as a probe to study enzyme interactions, protein binding, and cellular pathways. Its structural features make it a candidate for investigating biological mechanisms at the molecular level.

Medicine

Medically, 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide has potential as a therapeutic agent. It could be explored for its activity against various diseases, including cancer, due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound could be utilized in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s sulfonyl and benzamide groups are likely critical for binding to these targets, while the fluorobenzo[d]thiazole unit may enhance its specificity and potency.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonamide-Benzothiazole/Thiazole Motifs

Table 1: Key Structural and Functional Comparisons
Compound Name/ID Structural Features Biological Activity/Notes References
Target Compound 3,4-Dihydroquinoline sulfonyl, 4-fluorobenzo[d]thiazole Not explicitly reported in evidence; inferred potential for kinase or cholinesterase modulation
4-(3,4-Dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide Isoquinoline sulfonyl, 4-ethoxy-3-ethylbenzothiazole Structural analogue with tautomeric benzothiazole; potential kinase inhibitor
N-(4-(4-Bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide (Compound 50) Dimethylsulfamoyl, 4-bromophenylthiazole NF-κB activation enhancer; synergizes with TLR adjuvants
N-(4-(Pyridin-2-yl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide (GSK1570606A) Pyridinylthiazole, 4-fluorophenylacetamide Acquired for mycobacterial studies; specific target not disclosed
3-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide Ethylsulfonyl, pyridinylthiazole Fragment-based inhibitor of KDM4A; tested via bio-layer interferometry
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Diethylsulfamoyl, 4-nitrophenylthiazole No activity reported; structural emphasis on nitro group for electronic modulation
Key Observations:

Sulfonamide Variations: The target compound’s 3,4-dihydroquinoline sulfonyl group distinguishes it from analogues with simpler sulfonamides (e.g., dimethylsulfamoyl in Compound 50 or diethylsulfamoyl in ). This bicyclic system may enhance π-π stacking or hydrophobic interactions in target binding. In contrast, 3-(ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide () uses an alkylsulfonyl group, which reduces steric bulk but may limit target selectivity .

Benzothiazole/Thiazole Substituents: The 4-fluorobenzo[d]thiazole in the target compound offers a unique electronic profile compared to non-fluorinated analogues (e.g., 4-nitrophenylthiazole in ). Fluorination often improves metabolic stability and bioavailability.

Biological Activity Trends: Compounds with pyridinylthiazole moieties (e.g., GSK1570606A ) are frequently explored in antibacterial and epigenetic modulation contexts, suggesting the target compound may share overlapping applications. NF-κB activators like Compound 50 highlight the role of sulfonamide-thiazole hybrids in immunomodulation, though the target compound’s dihydroquinoline group may redirect activity toward kinase or protease inhibition.

Spectral Data:
  • IR Spectroscopy : The absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (~1247–1255 cm⁻¹) in the target compound would align with thione tautomer stability, as seen in triazole-thiones () .
  • NMR : The 4-fluorobenzo[d]thiazole’s aromatic protons would resonate near δ 7.4–8.1 ppm, comparable to fluorophenyl signals in .

Computational and Functional Insights

  • Patent Context: –12 describe dihydroquinoline derivatives with trifluoromethyl or tetrahydrofuran-oxy groups, emphasizing the scaffold’s versatility in drug discovery .

Q & A

Basic: What are the critical steps and reaction conditions for synthesizing this compound?

Answer:
The synthesis involves three key steps:

Formation of 3,4-dihydroquinoline : Achieved via hydrogenation of quinoline or reductive methods (e.g., catalytic hydrogenation) .

Sulfonylation : Reacting 3,4-dihydroquinoline with a sulfonyl chloride derivative under anhydrous conditions (e.g., dichloromethane, 0–5°C) to introduce the sulfonyl group .

Amide coupling : Using coupling reagents like EDCI/HOBt to conjugate the sulfonylated intermediate with 4-fluorobenzo[d]thiazol-2-amine. Solvents (DMF or acetonitrile) and bases (e.g., triethylamine) are critical for yield optimization .
Key parameters : Temperature control (<50°C), solvent polarity, and stoichiometric ratios of reagents to prevent side reactions .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR (¹H/¹³C) : Assign peaks for aromatic protons (δ 7.0–8.5 ppm), sulfonyl groups (deshielded signals), and fluorobenzo[d]thiazole (distinct coupling patterns) .
  • IR Spectroscopy : Confirm sulfonyl (S=O stretching at ~1350–1150 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) functionalities .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 499.6) and fragmentation patterns .
  • Elemental Analysis : Validate purity (>95%) by matching calculated vs. experimental C/H/N/S percentages .

Basic: What functional groups dominate its reactivity, and how do they influence biological activity?

Answer:

  • Sulfonyl group : Enhances solubility and participates in hydrogen bonding with enzymatic targets (e.g., sulfonamide-inhibited carbonic anhydrases) .
  • Benzamide moiety : Stabilizes interactions with hydrophobic protein pockets via π-π stacking .
  • Fluorobenzo[d]thiazole : Increases metabolic stability and target specificity due to fluorine’s electronegativity and reduced steric hindrance .

Advanced: How can researchers optimize reaction yields when scaling up synthesis?

Answer:

  • Design of Experiments (DOE) : Screen parameters (temperature, solvent, catalyst loading) using fractional factorial designs to identify critical variables .
  • Solvent Selection : Replace DMF with acetonitrile for easier post-reaction purification .
  • Catalyst Optimization : Test alternatives to EDCI (e.g., DCC or HATU) to reduce racemization in amide coupling .
  • In-line Analytics : Use FTIR or HPLC-MS to monitor reaction progress and minimize byproducts .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

  • Target Validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm specificity for suspected targets (e.g., kinases or proteases) .
  • Assay Standardization : Replicate studies under identical conditions (e.g., ATP concentration in kinase assays) .
  • Metabolite Profiling : Identify active metabolites via LC-MS to distinguish parent compound effects from derivatives .

Advanced: What structure-activity relationship (SAR) insights guide derivative design?

Answer:

  • Fluorine Substitution : Replacing fluorine with chlorine or methyl groups reduces potency (IC₅₀ increases by 2–5x in enzyme inhibition assays), suggesting electronegativity is critical for target binding .
  • Quinoline Modifications : Saturation of the quinoline ring (3,4-dihydro vs. fully aromatic) improves solubility but reduces membrane permeability .
  • Sulfonyl Linkers : Shortening the linker decreases thermal stability (TGA data shows decomposition at 150°C vs. 180°C for the parent compound) .

Advanced: What strategies stabilize the compound during oxidation reactions?

Answer:

  • Antioxidant Additives : Include 0.1% BHT or ascorbic acid in reaction mixtures to prevent quinoline ring oxidation .
  • Low-Temperature Conditions : Perform reactions at –20°C in anhydrous THF to suppress radical formation .
  • Post-Reaction Quenching : Use aqueous sodium thiosulfate to neutralize excess oxidizing agents (e.g., mCPBA) .

Advanced: How to study protein binding mechanisms computationally?

Answer:

  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 4HJE for kinases) to predict binding poses. Focus on sulfonyl-amide interactions with catalytic lysines .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen bond occupancy .
  • Free Energy Calculations : Apply MM-PBSA to quantify binding affinities for SAR refinement .

Advanced: How to address low purity in final synthetic batches?

Answer:

  • Chromatography : Use reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) to separate sulfonamide byproducts .
  • Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) based on solubility curves to maximize crystal purity .
  • Ion-Exchange Resins : Remove ionic impurities (e.g., unreacted sulfonyl chlorides) with Dowex® 50WX4 .

Advanced: What computational models predict its pharmacokinetic properties?

Answer:

  • ADMET Prediction : Use SwissADME to estimate logP (2.8), BBB permeability (low), and CYP450 inhibition (CYP3A4 > CYP2D9) .
  • QSAR Models : Train models on datasets of sulfonamide derivatives to correlate structural features with clearance rates .
  • PBPK Modeling : Simulate tissue distribution in GastroPlus® using physicochemical data (e.g., pKa = 5.2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.